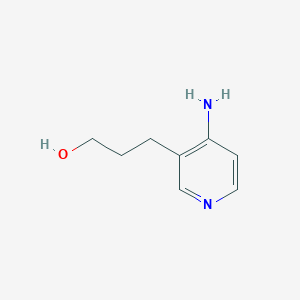

3-(4-Aminopyridin-3-yl)propan-1-ol

Description

Contextualization of Aminopyridine and Propanol (B110389) Derivatives as Synthetic Scaffolds

Aminopyridines are a class of heterocyclic compounds that are integral to the development of pharmaceuticals and functional materials. nih.gov The pyridine (B92270) ring, an aromatic heterocycle, and the amino group confer specific electronic and hydrogen-bonding properties that make them versatile building blocks. researchgate.netacs.org 4-Aminopyridine (B3432731), for instance, is a known potassium channel blocker used in the management of symptoms of multiple sclerosis, highlighting the biological relevance of this scaffold. nih.gov The reactivity of the pyridine ring and the amino group allows for a wide range of chemical modifications, making aminopyridine derivatives sought-after precursors in organic synthesis. researchgate.netacs.org

Similarly, propanol derivatives are widely utilized in medicinal chemistry. The hydroxyl group of the propanol moiety can participate in hydrogen bonding, a key interaction in drug-receptor binding. nih.gov Furthermore, the propanol side chain can be functionalized to modulate a compound's pharmacokinetic properties, such as solubility and metabolic stability. nih.govnih.gov The presence of a propanol side chain is a feature of various established drugs, such as the beta-blocker propranolol (B1214883), where it plays a crucial role in the drug's activity. nih.gov

Historical Perspective on Related Chemical Structures and Precursor Molecules in Chemical Synthesis

The synthesis of aminopyridines has a rich history, with various methods developed to introduce the amino group onto the pyridine ring. One of the classic methods is the Chichibabin reaction, which involves the amination of pyridine with sodium amide. More contemporary methods often employ transition-metal-catalyzed cross-coupling reactions to form the C-N bond. The synthesis of substituted pyridines, including those with amino groups, has also been advanced through methods such as the Hofmann degradation of pyridine carboxamides. google.com

The synthesis of molecules containing a propanol side chain attached to a heterocyclic ring often involves the reaction of a nucleophilic form of the heterocycle with a suitable three-carbon electrophile, such as an epoxide or a halohydrin. For example, the synthesis of propranolol involves the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by reaction with isopropylamine. A similar strategy could conceptually be applied to a suitably functionalized aminopyridine precursor to introduce the propan-1-ol side chain.

Rationale for Dedicated Academic Investigation of 3-(4-Aminopyridin-3-yl)propan-1-ol

The rationale for a dedicated academic investigation of this compound stems from the potential for synergistic or novel properties arising from the combination of the 4-aminopyridine and propan-1-ol moieties. The 4-aminopyridine core provides a platform for potential biological activity, particularly related to ion channel modulation. nih.gov The propan-1-ol side chain, with its hydroxyl group, offers a site for further chemical modification or for establishing key interactions with biological targets.

The specific substitution pattern, with the propanol chain at the 3-position adjacent to the amino group at the 4-position, could lead to unique intramolecular interactions that influence the compound's conformation and reactivity. Research into this molecule could therefore provide valuable insights into structure-activity relationships for this class of compounds and could lead to the discovery of new chemical entities with interesting biological or material properties.

Scope and Objectives of the Research Outline in Advanced Chemical Sciences

The primary objective of a research program focused on this compound would be to fully characterize its chemical and physical properties. This would involve developing an efficient and scalable synthetic route to the compound, which currently appears to be available only through specialized chemical suppliers. bldpharm.comambeed.com

Subsequent objectives would include a thorough investigation of its reactivity, exploring the chemical transformations of both the aminopyridine core and the propanol side chain. Spectroscopic and crystallographic analysis would be essential to understand its structural features. Finally, a preliminary assessment of its biological activity, guided by the known properties of its constituent scaffolds, would be a logical step to evaluate its potential as a lead compound in drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-(4-aminopyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H12N2O/c9-8-3-4-10-6-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10) |

InChI Key |

VPLPZKNECYBNLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N)CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Aminopyridin 3 Yl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

A retrosynthetic analysis of 3-(4-Aminopyridin-3-yl)propan-1-ol allows for the logical disconnection of the molecule into simpler, more readily available starting materials. This process highlights the key chemical transformations required for its construction.

Disconnections Targeting the Pyridine (B92270) Ring System and Its Functionalization

The primary disconnections focus on the formation of the substituted pyridine core. One logical approach is to disconnect the C3-C(propanol) bond, suggesting a precursor such as a 3-halo-4-aminopyridine, which could undergo a cross-coupling reaction. Another strategy involves disconnecting the C4-N bond, leading to a precursor like a 3-(propan-1-ol)-4-chloropyridine, which could be aminated in a subsequent step. google.comresearchgate.netsemanticscholar.org A de novo synthesis approach would involve disconnecting the pyridine ring itself, envisioning its construction from acyclic precursors. illinois.educolab.wsresearchgate.netchemrxiv.org

Disconnections Targeting the Alkyl Chain and Hydroxyl Functionality Installation

The propan-1-ol side chain can be retrosynthetically simplified in several ways. A primary disconnection is at the Cα-Cβ bond of the side chain, suggesting a two-carbon electrophile reacting with a metallated 3-methyl-4-aminopyridine. Alternatively, the entire propanol (B110389) side chain could be installed via a single synthetic operation. For instance, a 3-formyl-4-aminopyridine could serve as a key intermediate. This aldehyde could undergo a Wittig reaction with a two-carbon ylide, followed by reduction of the resulting alkene and hydroboration-oxidation to yield the primary alcohol. organic-chemistry.orgwikipedia.orgnih.gov Another avenue involves the reaction of the same aldehyde with a two-carbon Grignard reagent, followed by further functional group manipulations. youtube.comyoutube.comyoutube.com

De Novo Synthesis Approaches and Multi-Step Protocols

Building upon the retrosynthetic analysis, several forward synthetic strategies can be devised to construct this compound. These can be broadly categorized into methods that functionalize a pre-existing pyridine ring and those that construct the pyridine ring from acyclic precursors.

Regioselective Functionalization of Pyridine Precursors

A common approach to synthesizing substituted pyridines is the functionalization of readily available starting materials. For the target molecule, a plausible route could commence with 3-cyanopyridine (B1664610).

One potential pathway is the protection of the nitrogen atom, followed by directed ortho-metalation at the C4 position and subsequent reaction with an electrophile to introduce a precursor to the amino group. The cyano group could then be elaborated into the propanol side chain. A more direct approach might involve the nitration of 3-cyanopyridine to yield 3-cyano-4-nitropyridine. The nitro group can then be reduced to the amine, and the cyano group can be subjected to a series of reactions to form the propanol side chain.

Alternatively, starting from a 4-halopyridine, such as 4-chloropyridine, allows for the introduction of the amino group via nucleophilic substitution. nih.gov The challenge then lies in the selective functionalization of the C3 position.

| Starting Material | Key Transformation | Intermediate | Relevant Findings |

| 3-Cyanopyridine | Nitration | 3-Cyano-4-nitropyridine | Nitration of substituted pyridines can be regioselective. |

| 4-Chloropyridine | Amination | 4-Aminopyridine (B3432731) | Nucleophilic aromatic substitution is a viable method for amination. google.comresearchgate.net |

| 3-Methyl-4-nitropyridine | Side-chain functionalization | 3-(Hydroxymethyl)-4-nitropyridine | Oxidation of the methyl group can provide a handle for chain extension. |

Construction of the Propanol Side Chain via Alkylation, Reduction, or Addition Strategies

The installation of the three-carbon alcohol side chain at the C3 position is a pivotal part of the synthesis. Several classic organic reactions can be employed to achieve this transformation.

Starting from a 4-amino-3-formylpyridine intermediate, a Wittig reaction with a triphenylphosphonium ylide derived from a two-carbon alkyl halide would generate a 4-amino-3-(prop-1-en-1-yl)pyridine. organic-chemistry.orgwikipedia.orgnih.gov Subsequent catalytic hydrogenation would saturate the double bond, and hydroboration-oxidation would afford the desired primary alcohol with anti-Markovnikov selectivity.

Another powerful method involves the use of organometallic reagents. A Grignard reaction between 4-amino-3-formylpyridine and ethylmagnesium bromide would yield a secondary alcohol. youtube.comyoutube.comyoutube.com This alcohol could then be oxidized to the corresponding ketone and subjected to a Wittig olefination to introduce a methylene (B1212753) group, followed by hydroboration-oxidation to give the primary alcohol.

A more direct route could involve the reduction of a 3-carboxy or 3-ester functionalized 4-aminopyridine. For example, ethyl 3-(4-aminopyridin-3-yl)propanoate could be reduced to the target alcohol using a strong reducing agent like lithium aluminum hydride. nih.gov

| Precursor | Reaction Type | Reagents | Product of Step |

| 4-Amino-3-formylpyridine | Wittig Reaction | Ph3P=CHCH3 | 4-Amino-3-(prop-1-en-1-yl)pyridine |

| 4-Amino-3-formylpyridine | Grignard Reaction | CH3CH2MgBr, then H3O+ | 1-(4-Aminopyridin-3-yl)propan-1-ol |

| Ethyl 3-(4-aminopyridin-3-yl)propanoate | Reduction | LiAlH4, then H2O | This compound |

Amination Reactions and Reduction of Nitro or Cyano Precursors for Amino Moiety

The introduction of the C4 amino group on the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved either by direct amination of a pre-functionalized pyridine or by the reduction of a suitable nitrogen-containing precursor, such as a nitro or cyano group.

One of the most established methods for creating a 4-aminopyridine scaffold is through the reduction of a 4-nitropyridine (B72724) precursor. semanticscholar.org A common approach involves the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids like hydrochloric or sulfuric acid, which can yield 4-aminopyridine in high percentages (80-90%). semanticscholar.org This method's primary drawback is the generation of significant amounts of salt waste. google.com Alternative reduction strategies include catalytic hydrogenation and electrochemical methods, which can offer milder conditions and cleaner conversions. google.com For instance, the electrochemical reduction of 3-nitropyridines in an acidic solution provides a direct route to 3-aminopyridines. google.com

Direct amination reactions represent a more atom-economical approach. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and can be used to install an amino group on an aryl halide. wikipedia.orglibretexts.org This reaction is noted for its broad substrate scope and tolerance of various functional groups, making it suitable for complex intermediates. wikipedia.orgrug.nl Copper-catalyzed amination reactions also provide an effective pathway. For example, bromopyridine derivatives can be efficiently aminated using aqueous ammonia (B1221849) in the presence of a copper(I) catalyst, operating under relatively mild conditions. researchgate.net For substrates like 3-amino-4-halopyridines, which can be challenging to alkylate directly, a deprotection/reductive amination sequence mediated by acids can be employed to furnish N-substituted products. nih.gov A transition metal-free approach has also been developed, utilizing simple amides as the amine source to react with chloropyridines under reflux conditions. researchgate.net

Chemo- and Regioselective Synthetic Transformations

Achieving the desired substitution pattern on the pyridine ring—an amino group at C4 and a propanol chain at C3—requires precise control over reaction selectivity. Modern synthetic methods offer powerful tools for such chemo- and regioselective transformations.

Catalytic Hydrogenation and Transfer Hydrogenation Strategies

Catalytic hydrogenation is a versatile technique used for various reductions in the synthesis of pyridine derivatives. researchgate.net While often employed to reduce the pyridine ring to a piperidine, careful selection of catalysts and conditions allows for the selective reduction of other functional groups without affecting the aromatic core. researchgate.netnih.gov For instance, a nitro group can be selectively reduced to an amine, or an alkyne/alkene in a side chain can be saturated.

Supported noble metal catalysts are highly effective for these transformations. Ruthenium on carbon (Ru/C) has shown excellent activity and selectivity in pyridine hydrogenation, often outperforming palladium (Pd/C) and platinum (Pt/C). cjcatal.com Rhodium on carbon (Rh/C) has also been identified as a uniquely active catalyst for the electrochemical hydrogenation of pyridine under ambient conditions. nih.govacs.org For the synthesis of this compound, a potential route involves the Sonogashira coupling of a halopyridine with propargyl alcohol, followed by selective hydrogenation of the resulting triple bond. The challenge lies in hydrogenating the alkyne to an alkane without over-reducing the pyridine ring, which can be achieved under mild hydrogen pressure and controlled temperatures. researchgate.net

The following table summarizes various catalysts and their applications in the hydrogenation of pyridine and related compounds.

| Catalyst System | Substrate Type | Product | Key Findings |

| 5% Ru/C | Pyridine | Piperidine | High activity and 100% selectivity under optimized conditions (100 °C, 3.0 MPa H₂). cjcatal.com |

| Rh/C | Pyridine | Piperidine | Effective for electrocatalytic hydrogenation at ambient temperature and pressure. nih.govacs.org |

| Pd/MgF₂-x(OH)x | Quinolines, Pyridines | Hydrogenated N-heterocycles | Good activity at higher temperatures and pressures without acid additives. researchgate.net |

| Ru-Pd/Ac | Pyridine, Methylpyridines | Piperidines | Very high catalytic activity for hydrogenation. researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable for constructing the carbon-carbon and carbon-nitrogen bonds required for the target molecule.

The Suzuki-Miyaura coupling is a practical method for forming C-C bonds between aryl halides and boronic acids, valued for its tolerance of diverse functional groups and generally high yields. rsc.orgnih.gov This reaction could be employed to introduce the 3-propan-1-ol side chain (or a precursor) onto a 4-aminopyridine scaffold. acs.org The reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base. nih.gov

The Sonogashira coupling provides an efficient route to form a C-C bond between a terminal alkyne and an aryl halide. scirp.orgwikipedia.org This is a particularly attractive strategy for installing the three-carbon side chain by coupling a 3-halopyridine intermediate with propargyl alcohol. researchgate.net The resulting alkyne can then be reduced as described previously. The reaction is co-catalyzed by palladium and copper complexes and has been successfully applied to aminopyridine substrates. scirp.orgresearchgate.net

The Buchwald-Hartwig amination is the premier method for C-N bond formation. wikipedia.org It allows for the coupling of an amine with an aryl halide under palladium catalysis. acsgcipr.orgorganic-chemistry.org In a synthesis of this compound, this reaction would be ideal for introducing the amino group at the C4 position of a 4-halo-3-(propan-1-ol)pyridine intermediate. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. rug.nl

| Coupling Reaction | Bond Formed | Typical Substrates | Key Application in Synthesis |

| Suzuki-Miyaura | C-C | Aryl Halide + Arylboronic Acid | Introduction of the propanol side chain at C3. nih.govnih.gov |

| Sonogashira | C-C (sp²-sp) | Aryl Halide + Terminal Alkyne | Introduction of a propargyl group at C3, a precursor to the propanol chain. scirp.orgmdpi.com |

| Buchwald-Hartwig | C-N | Aryl Halide + Amine | Introduction of the amino group at C4. wikipedia.orgrug.nl |

Directed Ortho-Metalation (DoM) and Lithiation Methodologies

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. baranlab.org The method relies on a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org For pyridine substrates, a variety of functional groups, including amides, carbamates, and even the pyridine nitrogen itself (via N-oxide formation), can act as DMGs. acs.orgthieme-connect.com

In a potential synthesis of the target compound, a protected amino group at C4 (e.g., a pivaloyl or carbamate (B1207046) group) could direct lithiation specifically to the C3 position. The resulting organolithium intermediate can then be trapped with a suitable electrophile, such as an epoxide (e.g., propylene (B89431) oxide) or a haloalkanol derivative, to install the propanol side chain. This approach offers excellent regiocontrol, avoiding the formation of other isomers. nih.govnih.gov The combination of DoM with subsequent cross-coupling reactions, such as a DoM-boronation-Suzuki coupling sequence, provides a one-pot protocol for creating complex substituted pyridines. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free or Low-Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. biosynce.com Research into pyridine synthesis has explored several solvent-free and low-solvent methodologies. These include solid-state reactions and reactions conducted under neat (solventless) conditions, often accelerated by microwave irradiation or the use of solid catalysts. conicet.gov.arresearchgate.netresearchgate.net

Utilization of Renewable Feedstocks and Biocatalytic Approaches

The exploration of renewable feedstocks and biocatalytic methods for the synthesis of this compound is an area of growing interest, driven by the broader push towards sustainable chemical manufacturing. While specific research directly applying these techniques to this particular molecule is not yet widely published, the principles of green chemistry provide a clear framework for future development.

Renewable Feedstocks: The traditional synthesis of pyridine and its derivatives often relies on petrochemical precursors. A shift towards renewable feedstocks would involve exploring bio-based starting materials. For instance, platform chemicals derived from biomass, such as furfural (B47365) or 5-hydroxymethylfurfural, could potentially be converted through a series of chemical transformations into the pyridine ring system. The propanol side chain could conceivably be derived from bio-based sources like glycerol, a byproduct of biodiesel production. The development of such pathways would significantly reduce the carbon footprint and reliance on finite fossil fuels.

Biocatalytic Approaches: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, minimizing energy consumption and the use of hazardous reagents. For the synthesis of this compound, enzymes such as transaminases could be employed for the selective introduction of the amino group onto the pyridine ring. Similarly, oxidoreductases could be used for the selective oxidation or reduction steps in the formation of the propanol side chain. The use of biocatalysts can lead to higher yields and purity, reducing the need for extensive purification steps that generate waste.

Atom Economy, Reaction Efficiency, and Waste Minimization in Synthetic Design

A critical assessment of any synthetic route involves analyzing its efficiency from both a chemical and environmental perspective. The concepts of atom economy, reaction efficiency, and waste minimization are central to this evaluation.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In an ideal, 100% atom-economical reaction, all atoms from the starting materials are found in the final product. For a multi-step synthesis of this compound, each step would need to be evaluated. Reactions that generate significant byproducts, such as those involving protecting groups that are later removed, would have a lower atom economy.

Reaction Efficiency: While atom economy is a theoretical measure, reaction efficiency provides a more practical assessment by considering the actual yield of the product. Factors that influence reaction efficiency include reaction kinetics, thermodynamics, and the presence of side reactions. Optimizing reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for maximizing reaction efficiency.

Waste Minimization: The overarching goal of green chemistry is to minimize waste generation. This encompasses not only the byproducts of the reaction but also solvent waste, catalyst waste, and waste generated during product purification. The choice of solvents is particularly important, with a preference for greener alternatives like water, supercritical fluids, or biodegradable solvents. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key strategy for waste minimization.

Below is a table summarizing the key considerations for a green synthetic design for this compound:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Renewable Feedstocks | - Utilization of biomass-derived platform chemicals for the pyridine ring synthesis.- Derivation of the propanol side chain from bio-based sources like glycerol. |

| Biocatalysis | - Use of transaminases for selective amination.- Application of oxidoreductases for side-chain modifications. |

| Atom Economy | - Designing reaction pathways that maximize the incorporation of reactant atoms into the final product.- Avoiding the use of protecting groups where possible. |

| Reaction Efficiency | - Optimization of reaction conditions (temperature, pressure, catalyst) to maximize product yield.- Minimizing side reactions through selective catalysts. |

| Waste Minimization | - Employing green solvents or solvent-free conditions.- Utilizing recyclable heterogeneous catalysts. |

Mechanistic Investigations of Reactions Involving 3 4 Aminopyridin 3 Yl Propan 1 Ol

Elucidation of Reaction Pathways for Functional Group Interconversions and Derivatization

The presence of both a hydroxyl and an amino group allows for a variety of functional group interconversions and derivatizations. The relative reactivity of these groups is a key aspect of its chemistry.

Esterification: The primary alcohol of 3-(4-Aminopyridin-3-yl)propan-1-ol can undergo esterification with carboxylic acids, typically under acidic catalysis. The reaction proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The pseudo-first-order rate constant for the esterification of hexanoic acid with various N,N-dialkylamino alcohols has been studied, revealing that the rate is influenced by the ability of the amino alcohol to activate the carboxylic acid through hydrogen bonding researchgate.net. For instance, the esterification of hexanoic acid with 1-hexanol (B41254) has a rate constant (k) of 0.67 x 10⁻⁵ s⁻¹ researchgate.net. It is plausible that the amino group in this compound could participate in intramolecular catalysis, potentially influencing the reaction rate. The thermodynamics of esterification are typically characterized by an equilibrium constant, and the reactions are often reversible researchgate.netmdpi.com. For the esterification of acetic acid with ethanol, the maximum conversion is around 80% at 60°C researchgate.net.

Etherification: The hydroxyl group can also be converted to an ether, for example, through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The kinetics of this SN2 reaction would be dependent on the concentration of both the alkoxide and the alkyl halide.

Amidation: The amino group of this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. The reaction with a carboxylic acid typically requires high temperatures to drive off water, or the use of a coupling agent. With more reactive derivatives like acyl chlorides, the reaction is generally rapid and exothermic. The thermodynamics of amide and amine mixtures have been studied, showing that interactions between like molecules are often predominant arxiv.orgarxiv.org.

A hypothetical comparison of rate constants for these reactions is presented in Table 1, based on general principles of organic chemistry.

| Reaction | Reactant | Conditions | Predicted Relative Rate |

| Esterification | Acetic Acid | Acid Catalyst, Heat | Moderate |

| Etherification | Ethyl Iodide | Strong Base | Fast |

| Amidation | Acetyl Chloride | Room Temperature | Very Fast |

| This table is illustrative and not based on experimental data for this compound. |

N-Alkylation: The amino group is nucleophilic and can be alkylated by alkyl halides. The reaction proceeds via a standard SN2 mechanism. The synthesis of N-alkyl-4-aminopyridines has been achieved through various methods, including the use of an electrogenerated acetonitrile (B52724) anion as a base to deprotonate N-Boc-4-aminopyridine, followed by alkylation researchgate.net. This suggests that direct alkylation of the amino group in this compound is a feasible transformation.

N-Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). With maleic anhydride, amines react to form maleamic acids wikipedia.org.

The pyridine (B92270) ring in this compound has a distinct reactivity profile towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Any electrophilic substitution that does occur is predicted to happen at the positions meta to the nitrogen (C-3 and C-5) libretexts.orgyoutube.com. The amino group at the 4-position is an activating group and an ortho-, para-director. However, in the context of the pyridine ring, its activating effect would be directed towards the C-3 and C-5 positions, which are ortho to the amino group. The interplay of these directing effects makes the prediction of the major product complex and often requires harsh reaction conditions libretexts.org. For example, nitration of benzene (B151609) requires a mixture of nitric and sulfuric acids, while pyridine itself is even less reactive lumenlearning.commasterorganicchemistry.com.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C-2 and C-6, and C-4) stackexchange.comwikipedia.orgyoutube.com. This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction stackexchange.comwikipedia.org. The presence of the electron-donating amino group at the 4-position would generally deactivate the ring for SNAr. However, if a good leaving group were present at the 2- or 6-position, substitution might still be possible under forcing conditions. A mechanistic approach for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) has been reported, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate nih.gov.

Influence of Electronic and Steric Factors on Reactivity and Selectivity

Electronic and steric effects play a significant role in determining the reactivity and selectivity of the reactions of this compound.

The electron-donating amino group at the 4-position increases the electron density of the pyridine ring, which can influence the pKa of the ring nitrogen and the nucleophilicity of the amino group itself. The propyl alcohol substituent at the 3-position is primarily an electron-donating group through induction, though its effect is likely to be less pronounced than that of the amino group.

Steric hindrance can affect the accessibility of the functional groups. The propanol (B110389) chain at the C-3 position may sterically hinder reactions at the C-2 and C-4 positions of the pyridine ring to some extent. Similarly, the reactivity of the amino group could be slightly modulated by the adjacent propyl chain. Steric effects are known to influence the outcomes of electrophilic aromatic substitution reactions, often favoring the para product over the ortho product youtube.com. In nucleophilic aromatic substitution reactions, steric hindrance can also play a crucial role, for instance, by impeding the formation of the intermediate or hindering proton transfer steps rsc.orgrsc.org.

Role of Homogeneous and Heterogeneous Catalysis in Enhancing Reaction Rates and Stereoselectivity (if applicable)

Catalysis can be employed to enhance the rates and selectivities of reactions involving this compound.

Homogeneous Catalysis: As mentioned, acid catalysts are commonly used for esterification google.com. For N-alkylation, phase-transfer catalysts could be employed to facilitate the reaction between the aqueous and organic phases. In the synthesis of 2-aminopyridine (B139424) derivatives, a catalytic Goldberg reaction using a CuI/1,10-phenanthroline system has been shown to be effective researchgate.net.

Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can be used for esterification, offering the advantage of easy separation from the reaction mixture mdpi.commdpi.com. The kinetics of esterification of hexanoic acid with N,N-dialkylamino alcohols showed that the addition of Cu(OTf)₂ as a catalyst could moderately increase the reaction rate researchgate.net.

The following table provides examples of catalysts that could potentially be used for reactions of this compound.

| Reaction | Catalyst Type | Example Catalyst |

| Esterification | Homogeneous Acid | Sulfuric Acid google.com |

| Esterification | Heterogeneous Acid | Amberlyst-15 mdpi.commdpi.com |

| N-Alkylation | Phase-Transfer | Tetrabutylammonium Bromide |

| Amidation (from carboxylic acid) | Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| C-C Coupling | Homogeneous | Palladium catalysts (for Suzuki, Heck, etc.) |

| This table is illustrative and based on general catalytic principles. |

Computational Chemistry in Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, predicting reaction pathways, and analyzing transition state structures.

Computational studies on aminopyridines have been used to investigate their electronic properties, such as charge density distribution researchgate.net. Such calculations can provide insights into the relative nucleophilicity of the amino group and the pyridine nitrogen, as well as the most likely sites for electrophilic and nucleophilic attack on the pyridine ring. For example, DFT calculations can be used to model the intermediates and transition states in SNAr reactions to understand the preference for attack at the C-2 and C-4 positions stackexchange.com.

In the context of functional group transformations, computational methods can be used to calculate the activation energies for esterification, etherification, and amidation, thereby predicting the kinetic feasibility of these reactions. For instance, computational studies have been used to elucidate the mechanism of aminolysis of activated esters, which is relevant to the amidation of this compound researchgate.net. Theoretical studies have also shed light on the decay dynamics of excited states of aminopyridines, which is important for understanding their photochemical reactivity rsc.org.

Derivatization and Structural Modification Strategies for 3 4 Aminopyridin 3 Yl Propan 1 Ol

Synthesis of Pyridine (B92270) Ring-Modified Analogues and Bioisosteres

Modifications to the pyridine ring of 3-(4-Aminopyridin-3-yl)propan-1-ol can significantly impact its electronic properties, lipophilicity, and metabolic stability. Common strategies include halogenation, nitration, sulfonation, and deuteration.

Halogenation and Subsequent Cross-Coupling Reactions for Further Diversification

The introduction of halogen atoms onto the pyridine ring serves as a key step for further functionalization through various cross-coupling reactions. The positions ortho and meta to the amino group are potential sites for halogenation. The reaction of 4-aminopyridine (B3432731) with halogens can lead to the formation of charge-transfer complexes and ionic species researchgate.net. For this compound, direct halogenation would likely target the 2-, 5-, or 6-positions of the pyridine ring.

Once halogenated, these intermediates can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide array of substituents. For instance, a bromo- or iodo-substituted derivative can be coupled with various boronic acids to form new carbon-carbon bonds, leading to a diverse library of analogues acs.orgrsc.orgsigmaaldrich.com. This approach allows for the introduction of aryl, heteroaryl, and alkyl groups, thereby enabling extensive structure-activity relationship (SAR) studies. The use of unprotected 3-halo-2-aminopyridines in such reactions has been demonstrated, suggesting that similar conditions could be applicable here researchgate.net.

Table 1: Examples of Halogenation and Cross-Coupling Reactions on Pyridine Rings This table is interactive. Users can sort data by clicking on the headers.

| Starting Material Analogue | Reagent/Catalyst | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| 4-Aminopyridine | ICl, IBr, Br₂ | Halogenated pyridinium (B92312) salts | Synthetic intermediates | researchgate.net |

| 3-Halo-2-aminopyridines | Primary/secondary amines, Pd-catalyst | N-substituted-2,3-diaminopyridines | Access to imidazopyridines | researchgate.net |

Nitration, Sulfonation, and Subsequent Reduction or Substitution Strategies

Electrophilic aromatic substitution reactions like nitration and sulfonation provide another avenue for modifying the pyridine ring. The nitration of substituted pyridines, including 4-aminopyridine derivatives, can be achieved using nitrating agents such as dinitrogen pentoxide or a mixture of nitric and sulfuric acids researchgate.netntnu.nogoogle.com. For this compound, the nitro group is expected to be introduced at a position influenced by the directing effects of the existing substituents. The resulting nitro-derivative is a versatile intermediate. It can be reduced to an amino group, which can then be further functionalized, or it can serve as a handle for nucleophilic aromatic substitution reactions researchgate.net.

Sulfonation of the pyridine ring can be accomplished using sulfur trioxide in the presence of a strong acid nih.gov. The resulting sulfonic acid group can act as a directing group or a removable blocking group in subsequent synthetic steps docbrown.infobldpharm.com. This reversibility is a key advantage in multi-step syntheses.

Table 2: Nitration and Sulfonation of Aromatic Rings This table is interactive. Users can sort data by clicking on the headers.

| Reaction | Reagents | Electrophile | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitroaromatic compound | docbrown.infobldpharm.com |

Deuteration for Spectroscopic and Mechanistic Probes

The replacement of hydrogen atoms with deuterium (B1214612) can be a valuable tool for mechanistic studies and for altering the metabolic profile of a molecule without significantly changing its steric or electronic properties. Several methods for the deuteration of pyridine rings have been developed. These methods can be applied to this compound to generate isotopically labeled analogues. These deuterated compounds are instrumental in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and in mass spectrometry-based metabolic studies to track the fate of the molecule in biological systems.

Functional Group Transformations on the Propanol (B110389) Side Chain

The propanol side chain of this compound offers multiple sites for chemical modification, including the primary alcohol and its proximity to the pyridine ring.

Oxidation Reactions to Aldehydes, Carboxylic Acids, and Other Oxygenates

The primary alcohol of the propanol side chain can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used libretexts.orgchemguide.co.uklibretexts.org. The use of milder oxidizing agents like pyridinium chlorochromate (PCC) typically yields the corresponding aldehyde, 3-(4-aminopyridin-3-yl)propanal libretexts.org. To achieve full oxidation to the carboxylic acid, 3-(4-aminopyridin-3-yl)propanoic acid, stronger oxidizing agents such as potassium dichromate(VI) in acidic solution are employed under reflux conditions docbrown.infochemguide.co.uk. These oxidized derivatives introduce new functionalities that can participate in a variety of subsequent chemical transformations, such as amide bond formation from the carboxylic acid.

Table 3: Oxidation of Primary Alcohols This table is interactive. Users can sort data by clicking on the headers.

| Product | Oxidizing Agent | Reaction Conditions | Reference |

|---|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Mild conditions | libretexts.org |

Esterification, Etherification, and Amine Protection/Deprotection Strategies of the Hydroxyl Group

The hydroxyl group of the propanol side chain can be readily converted into esters or ethers. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst. Etherification can be carried out, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

A crucial consideration in these transformations is the presence of the nucleophilic 4-amino group on the pyridine ring. To prevent undesired side reactions such as N-acylation or N-alkylation, the amino group must be protected prior to modifying the hydroxyl group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) libretexts.org. After the desired modification of the hydroxyl group is complete, the protecting group on the amine can be selectively removed under appropriate conditions to yield the final derivatized product.

Halogenation and Subsequent Nucleophilic Substitution for Chain Elongation

A primary strategy for modifying this compound involves the transformation of its propanol side chain. The hydroxyl group serves as a convenient handle for introducing halogens, thereby activating the side chain for subsequent nucleophilic substitution reactions aimed at elongating the carbon chain.

The initial step is the conversion of the primary alcohol into a more reactive alkyl halide. This is typically achieved using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively replace the hydroxyl group with a chloro or bromo substituent, respectively. The choice of the halogenating agent is crucial as it dictates the reactivity of the resulting halide intermediate. Generally, alkyl iodides and bromides are more susceptible to nucleophilic attack than their chloro counterparts.

Once the halogenated derivative, such as 3-(4-aminopyridin-3-yl)propyl chloride or bromide, is formed, it becomes a versatile substrate for various chain-elongation reactions. A common method involves reaction with a cyanide salt, like sodium or potassium cyanide, to introduce a nitrile group. This extends the carbon chain by one atom and provides a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Another powerful technique is the use of organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates, to introduce a wide range of alkyl or aryl groups.

Table 1: Reagents and Products in Chain Elongation

| Starting Material | Reagent | Intermediate Product | Potential Final Product (after further steps) |

| This compound | Thionyl Chloride (SOCl₂) | 3-(4-Aminopyridin-3-yl)propyl chloride | - |

| This compound | Phosphorus Tribromide (PBr₃) | 3-(4-Aminopyridin-3-yl)propyl bromide | - |

| 3-(4-Aminopyridin-3-yl)propyl halide | Sodium Cyanide (NaCN) | 4-(4-Aminopyridin-3-yl)butanenitrile | 4-(4-Aminopyridin-3-yl)butanoic acid |

Modifications at the Amino Moiety

The exocyclic amino group on the pyridine ring is a key site for derivatization, enabling the introduction of diverse functionalities that can modulate the compound's physicochemical properties.

Acylation, Sulfonylation, and Urethane Formation for Amide Derivatives

The primary amino group readily undergoes acylation when treated with acyl chlorides or anhydrides, typically in the presence of a base, to yield amide derivatives. This versatile reaction allows for the incorporation of a wide array of acyl groups, ranging from simple alkyl chains to more complex aromatic or heterocyclic systems. Similarly, sulfonylation with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, produces sulfonamides. These modifications can significantly impact the molecule's hydrogen-bonding capacity and lipophilicity.

Urethane formation, or carbamoylation, represents another significant modification pathway. The reaction of the amino group with isocyanates or chloroformates leads to the formation of urea (B33335) or carbamate (B1207046) linkages, respectively. These derivatives are of particular interest in medicinal chemistry as potential bioisosteres for amides.

Table 2: Derivative Classes from Amino Group Modification

| Modification Type | Reagent Class | Linkage Formed | Example Derivative |

| Acylation | Acyl Halide/Anhydride | Amide | N-(3-(3-hydroxypropyl)pyridin-4-yl)acetamide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | N-(3-(3-hydroxypropyl)pyridin-4-yl)methanesulfonamide |

| Urethane Formation | Isocyanate | Urea | 1-Alkyl-3-(3-(3-hydroxypropyl)pyridin-4-yl)urea |

N-Alkylation and Quaternization Strategies for Cationic Species

The nitrogen atoms within this compound, both in the pyridine ring and the exocyclic amino group, are susceptible to N-alkylation. The pyridine ring nitrogen is generally more nucleophilic and is preferentially alkylated under neutral or slightly acidic conditions. researchgate.net The use of alkyl halides converts the pyridine nitrogen into a permanently cationic pyridinium salt. This quaternization not only introduces a positive charge, which can enhance aqueous solubility, but also provides a new avenue for electrostatic interactions. While selective N-alkylation of the exocyclic amino group is more challenging and often requires protective group strategies, it can lead to secondary or tertiary amines with altered basicity and steric profiles.

Construction of Polymer Scaffolds and Macromolecular Structures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it an attractive monomer for the synthesis of novel polymers. farabi.university

Incorporation into Polymeric Backbones via Condensation, Addition, or Ring-Opening Polymerization

This compound can be integrated into polymer backbones using several polymerization techniques. melscience.com In polycondensation reactions, the amino and hydroxyl functionalities can react with complementary difunctional monomers like diacids, diacyl chlorides, or diisocyanates to form polyesters, polyamides, and polyurethanes. farabi.university In such polymers, the aminopyridine unit becomes a recurring motif within the polymer chain.

For addition polymerization, the monomer would first need to be functionalized with a polymerizable group. For instance, esterification of the hydroxyl group with acrylic acid or methacrylic acid would introduce a vinyl group, enabling its participation in free-radical polymerization.

The hydroxyl group can also act as an initiator for ring-opening polymerization (ROP) of cyclic esters such as caprolactone (B156226) or lactide. This results in a polymer chain, like polycaprolactone, with the 3-(4-aminopyridin-3-yl)propoxy group positioned at one terminus.

Table 3: Polymerization Strategies

| Polymerization Method | Reacting Functionality | Co-monomer Type | Resulting Polymer Class |

| Polycondensation | Amino and/or Hydroxyl | Diacid, Diisocyanate | Polyamide, Polyurethane |

| Addition (post-modification) | Introduced Vinyl Group | - | Polyacrylate, Polymethacrylate |

| Ring-Opening Polymerization | Hydroxyl Group (as initiator) | Cyclic Ester (e.g., Caprolactone) | Polyester |

Grafting onto Polymer Surfaces for Functional Materials

The reactive functionalities of this compound make it suitable for grafting onto polymer surfaces to create functional materials. mdpi.com Surfaces containing reactive groups such as isocyanates or carboxylic acids can be covalently modified by reacting with the amino or hydroxyl groups of the compound. This surface functionalization can be employed to tailor surface properties like hydrophilicity, introduce specific binding sites, or impart catalytic activity. dtic.milnih.gov This can be achieved via "grafting to" approaches, where a pre-formed polymer is attached to the surface, or "grafting from" methods, where the monomer is first anchored to the surface and polymerization is initiated from it. dtic.mil

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Aminopyridin 3 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the molecular framework. For 3-(4-Aminopyridin-3-yl)propan-1-ol and its analogs, a variety of NMR techniques are indispensable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. princeton.eduyoutube.com For this compound, these techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For the propanol (B110389) side chain of the title compound, COSY would show correlations between the protons on adjacent carbon atoms, confirming the -CH₂-CH₂-CH₂-OH sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This is instrumental in assigning the carbon signals of the pyridine (B92270) ring and the propanol chain by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. princeton.edu This is particularly useful for connecting the propanol side chain to the pyridine ring, for instance, by showing a correlation between the protons on the carbon adjacent to the ring and the carbon atoms of the pyridine ring itself.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are in close proximity, regardless of whether they are connected by chemical bonds. princeton.edu This is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY or ROESY could reveal the spatial relationship between the amino group and the propanol side chain.

A standard dataset for structural elucidation typically includes ¹H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com NOESY or ROESY spectra are acquired when information about through-space interactions is required. hyphadiscovery.com

Solid-State NMR for Polymorphic Studies, Amorphous Forms, and Intermolecular Interactions

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of materials in their solid form. For this compound, which can likely exist in different crystalline (polymorphic) or non-crystalline (amorphous) forms, ssNMR is a valuable tool.

Studies on related pyridine-containing compounds have demonstrated the power of ssNMR in understanding intermolecular interactions, such as hydrogen bonding. acs.org For instance, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, often combined with X-ray diffraction and computational methods, can elucidate the structural transformations and molecular recognition processes in co-crystals involving pyridine moieties. acs.org The presence of different polymorphs can lead to distinct ssNMR spectra, allowing for their identification and characterization. acs.org Furthermore, ssNMR can probe the absorption and interaction of molecules like this compound with other materials. wikipedia.org

Dynamic NMR for Conformational Exchange Processes and Rotational Barriers

Molecules are not static entities; they often undergo dynamic processes such as conformational changes and rotations around single bonds. youtube.com Dynamic NMR (DNMR) is a technique used to study these processes that occur on the NMR timescale. youtube.com

For this compound, several dynamic processes could be investigated using DNMR:

Rotation around the C-C bonds of the propanol side chain: This can provide information about the preferred conformations of the side chain.

Rotation around the C-N bond of the amino group: This can reveal the rotational barrier of the amino group, which can be influenced by hydrogen bonding and electronic effects.

Inversion of the amino group: The nitrogen atom of the amino group can undergo inversion, and DNMR can be used to study the rate of this process.

By studying how the NMR spectrum changes with temperature, it is possible to determine the activation energies and rates of these dynamic processes. youtube.comnih.gov For example, in studies of related amides, DNMR has been used to measure the rotational barriers, providing insights into steric and electronic effects. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₁₂N₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the fragment ions are analyzed. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. rsc.org

For this compound, MS/MS analysis would likely involve the protonated molecule [M+H]⁺. The fragmentation pathways could include:

Loss of water (H₂O) from the propanol side chain.

Cleavage of the C-C bonds in the propanol chain.

Fragmentation of the pyridine ring.

Ion Mobility-Mass Spectrometry for Isomer Differentiation and Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, adding a layer of structural separation to conventional mass spectrometry which separates only by mass-to-charge ratio. researchgate.netwikipedia.org This method is particularly valuable for differentiating between isomers (compounds with the same molecular formula but different structures) and for analyzing the different spatial arrangements or conformations of a single molecule. nih.gov

For a molecule like this compound, IM-MS would be instrumental in distinguishing it from its structural isomers, such as:

3-(2-Aminopyridin-3-yl)propan-1-ol

3-(4-Aminopyridin-2-yl)propan-1-ol

(4-Aminopyridin-3-yl)methoxy)ethanol

These isomers would likely exhibit different three-dimensional shapes, leading to distinct drift times through the ion mobility cell and allowing for their separation and individual analysis. nih.gov

Furthermore, IM-MS can provide insights into the conformational landscape of the molecule. The flexible propanol chain can fold, allowing for the formation of an intramolecular hydrogen bond between the terminal hydroxyl (-OH) group and either the nitrogen of the pyridine ring or the primary amine (-NH2). These different folded conformations would have different collision cross-sections (CCS), a value that reflects the ion's size and shape in the gas phase. IM-MS can separate these conformers, providing experimental evidence for the molecule's preferred gas-phase structures. nih.govyoutube.com While specific CCS values for this compound are not published, a hypothetical dataset illustrates how results would be presented.

Table 1: Hypothetical Ion Mobility Data for Isomers of C₈H₁₂N₂O

| Isomer Name | Molecular Formula | Mass (Da) | Predicted Collision Cross-Section (CCS) in Ų (Conformer 1) | Predicted Collision Cross-Section (CCS) in Ų (Conformer 2) |

| This compound | C₈H₁₂N₂O | 152.19 | 125.4 (Extended) | 121.8 (Folded, H-bonded) |

| 3-(2-Aminopyridin-3-yl)propan-1-ol | C₈H₁₂N₂O | 152.19 | 126.1 (Extended) | 122.5 (Folded, H-bonded) |

| 3-(4-Aminopyridin-2-yl)propan-1-ol | C₈H₁₂N₂O | 152.19 | 127.3 (Extended) | Not applicable |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov

By diffracting X-rays off a single, high-quality crystal, this technique can map the electron density of the molecule, revealing its absolute configuration, the precise lengths of its chemical bonds, the angles between those bonds, and how the molecules pack together in the crystal lattice. mdpi.com

No published single-crystal structure for this compound is currently available. However, analysis of a related functional pyridine derivative, such as the heteroleptic Zn(II) complex [Zn(EtNic)₂Cl₂], where EtNic is ethyl isonicotinate (B8489971) (a pyridine derivative), illustrates the type of data obtained. mdpi.com Such an analysis for our target compound would precisely define the geometry of the aminopyridine ring and the conformation of the propanol side chain in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which dictate the crystal packing.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Functionalized Pyridine Derivative (Data adapted from a representative Zn(II)-Pyridine complex to illustrate typical parameters)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 14.19 Å, b = 19.83 Å, c = 14.39 Å, β = 111.43° |

| Selected Bond Lengths (Å) | |

| C-C (pyridine ring, avg.) | 1.39 |

| C-N (pyridine ring, avg.) | 1.34 |

| C-NH₂ | ~1.36 |

| C-C (propanol chain) | ~1.52 |

| C-O (propanol) | ~1.43 |

| **Selected Bond Angles (°) ** | |

| C-N-C (in pyridine ring) | ~117 |

| N-C-C (ring to chain) | ~121 |

| C-C-C (propanol chain) | ~112 |

| C-C-O (propanol chain) | ~109 |

| Dominant Crystal Packing Motif | Hydrogen-bonding network between amine (N-H) and hydroxyl (O-H) groups of adjacent molecules. |

Powder X-ray Diffraction (PXRD) is a rapid and essential tool for analyzing polycrystalline materials. Instead of a single crystal, it uses a fine powder containing thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase or polymorph. andavancollege.ac.in Polymorphs are different crystal structures of the same compound, which can lead to significant differences in physical properties. PXRD is the primary method used to screen for and identify these different forms. andavancollege.ac.in

For this compound, PXRD would confirm the crystalline nature of a synthesized batch and identify its specific polymorphic form. Each polymorph would produce a distinct pattern of diffraction peaks at characteristic 2θ angles. As an illustrative example, the PXRD data for a 4-aminopyridine-based copper (II) sulphate complex shows a unique set of diffraction peaks that confirms its specific triclinic crystal structure. andavancollege.ac.in

Table 3: Powder X-ray Diffraction Data for a 4-Aminopyridine (B3432731) Derivative (Data adapted from a 4-aminopyridine copper (II) sulphate complex) andavancollege.ac.in

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.1 | 7.31 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 60 |

| 24.5 | 3.63 | 85 |

| 28.1 | 3.17 | 55 |

| 31.7 | 2.82 | 70 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing detailed information about its functional groups and bonding environment.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, wag). The absorption frequencies are characteristic of specific functional groups. core.ac.ukresearchgate.net For this compound, FTIR is ideal for identifying its key structural features.

The spectrum would be dominated by strong, broad absorptions in the high-frequency region (3000-3500 cm⁻¹) corresponding to the O-H stretch of the alcohol and the N-H stretches of the primary amine. The broadness of these peaks is a direct indicator of hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propanol chain would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) would contain a wealth of information, including C=C and C=N stretching vibrations of the pyridine ring, the NH₂ scissoring (bending) vibration, and C-O and C-N stretching modes. core.ac.uk

Table 4: Expected FTIR Vibrational Frequencies and Assignments for this compound (Frequencies based on data from related aminopyridine and alcohol compounds) core.ac.ukpreprints.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Sharp | N-H Asymmetric Stretch |

| ~3350 | Strong, Sharp | N-H Symmetric Stretch |

| 3300-3400 | Strong, Broad | O-H Stretch (H-bonded) |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H Stretch |

| ~1630 | Strong | NH₂ Scissoring (Bending) |

| 1590-1610 | Strong | Pyridine Ring (C=C, C=N) Stretch |

| 1430-1480 | Medium | Pyridine Ring (C=C, C=N) Stretch |

| ~1320 | Medium | Aromatic C-N Stretch |

| ~1050 | Strong | C-O Stretch (Primary Alcohol) |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability of the electron cloud. nih.gov Therefore, symmetrical, non-polar bonds often produce strong Raman signals where they might be weak or absent in FTIR.

For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the pyridine ring. Symmetrical ring "breathing" modes, which involve the entire ring expanding and contracting, typically give rise to very strong and sharp Raman peaks. core.ac.uk In contrast, the polar O-H and N-H stretches that dominate the FTIR spectrum are often weaker in Raman. This complementarity provides a more complete vibrational profile of the molecule, serving as a detailed molecular fingerprint for identification.

Table 5: Expected Raman Shifts and Assignments for this compound (Frequencies based on data from related aminopyridine compounds) core.ac.uknih.gov

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3450 | Weak | N-H Asymmetric Stretch |

| ~3060 | Strong | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch |

| ~1630 | Medium | NH₂ Scissoring (Bending) |

| 1590-1610 | Strong | Pyridine Ring (C=C, C=N) Stretch |

| ~1320 | Medium | Aromatic C-N Stretch |

| ~995 | Very Strong | Pyridine Ring Breathing Mode |

| ~850 | Medium | Ring C-H Out-of-Plane Bend |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique used to probe the electronic structure of molecules containing chromophores. The 4-aminopyridine moiety within this compound serves as the primary chromophore, giving rise to characteristic absorption bands in the UV region.

The UV spectrum of 4-aminopyridine, the parent chromophore, exhibits a strong absorption maximum (λmax) at approximately 260 nm in aqueous solutions. nih.gov This absorption is primarily attributed to a π → π* transition within the aromatic pyridine ring, which is influenced by the electron-donating amino group. The presence of the 3-propan-1-ol substituent is expected to have a minor effect on the position of this main absorption band, as it is not in direct conjugation with the pyridine ring's π-system. Therefore, the λmax for this compound is anticipated to be in a similar region.

In addition to the primary π → π* transition, a weaker, lower-energy n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be present. This transition is often observed as a shoulder on the main absorption band. nih.gov The exact position and intensity of these absorption bands can be influenced by the solvent environment. In polar solvents, a slight blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are typically observed.

The pH of the solution also plays a crucial role in the UV-Vis spectrum of this compound. Protonation of the pyridine ring nitrogen or the amino group can significantly alter the electronic structure of the chromophore, leading to substantial shifts in the absorption maxima.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~262 | ~15,000 | π → π |

| Cyclohexane | ~258 | ~14,500 | π → π |

| Water (pH 7) | ~260 | ~15,200 | π → π |

| Water (pH 2) | ~245 | ~12,000 | π → π (protonated form) |

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD)) for Chiral Derivatives

For chiral derivatives of this compound, where the propanol side chain contains a stereocenter, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration and studying conformational preferences in solution.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide a detailed stereochemical fingerprint of a molecule. acs.orgresearchgate.netscite.ai Since VCD spectra can be theoretically predicted with a high degree of accuracy using quantum chemical calculations, a comparison between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of a chiral molecule. acs.org VCD is advantageous as it does not require the presence of a chromophore and can be applied to a wide range of chiral molecules. nih.gov

For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the entire molecule, with the sign and intensity of the VCD signals being directly related to its absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. scite.ai This technique is applicable to chiral molecules containing a chromophore. The 4-aminopyridine moiety in chiral derivatives of this compound serves as an effective chromophore for ECD analysis. The ECD spectrum exhibits Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophore. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule.

Similar to VCD, the experimental ECD spectrum can be compared with theoretically calculated spectra for the different possible enantiomers to determine the absolute configuration. The complementarity of ECD and VCD can provide a more complete and reliable structural elucidation of chiral molecules. scite.ai

| Technique | Wavelength/Wavenumber | Signal (Δε or ΔA) | Assignment |

|---|---|---|---|

| ECD | ~260 nm | Positive/Negative Cotton Effect | π → π* transition of aminopyridine |

| VCD | ~3000-2800 cm⁻¹ | Characteristic Bands | C-H stretching modes of the propanol chain |

| VCD | ~1600-1400 cm⁻¹ | Characteristic Bands | Pyridine ring stretching modes |

Computational and Theoretical Investigations of 3 4 Aminopyridin 3 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 3-(4-Aminopyridin-3-yl)propan-1-ol, these methods can predict its behavior and characteristics at a molecular level.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Frontier Orbitals

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely employing a basis set such as 6-311++G(2d,2p), would reveal the distribution of electron density, the nature of its molecular orbitals, and the energies of its frontier orbitals (HOMO and LUMO). derpharmachemica.com

Studies on 4-aminopyridine (B3432731) (4-AP), the core of the molecule , show that the amino group acts as an electron-donating group, increasing the electron density on the pyridine (B92270) ring. researchgate.net This electronic delocalization influences the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the aminopyridine ring, specifically involving the nitrogen atom of the amino group and the π-system of the ring. The Lowest Unoccupied Molecular Orbital (LUMO) is also anticipated to be centered on the pyridine ring, representing the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. worldscientific.com For aminopyridine derivatives, this energy gap is influenced by the nature and position of substituents. The propanol (B110389) side chain, with its electron-donating character, would likely have a modest effect on the HOMO-LUMO gap compared to the dominant influence of the aminopyridine moiety.

Table 1: Predicted Frontier Orbital Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high | Electron-donating amino and alkyl groups |

| LUMO Energy | Relatively low | π-accepting character of the pyridine ring |

| HOMO-LUMO Gap | Moderate | Indicative of potential reactivity |

| HOMO Localization | Primarily on the aminopyridine ring (N and π-system) | DFT studies on 4-aminopyridine derpharmachemica.comresearchgate.net |

| LUMO Localization | Primarily on the pyridine ring | DFT studies on 4-aminopyridine derpharmachemica.comresearchgate.net |

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for energy calculations compared to DFT, albeit at a greater computational cost. These methods are particularly useful for calculating reaction energetics, such as protonation affinities and the energies of different conformational isomers.

For this compound, ab initio calculations could be employed to determine the most likely site of protonation. Given the presence of three nitrogen atoms (in the pyridine ring and the amino group) and one oxygen atom, there are multiple potential protonation sites. Based on studies of similar molecules, the pyridine ring nitrogen is generally the most basic site in aminopyridines.

Furthermore, these high-accuracy methods can be used to calculate the energy barriers for rotation around the C-C and C-O bonds in the propanol side chain, providing a detailed understanding of the molecule's flexibility and the relative stabilities of its conformers.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the aliphatic protons of the propanol chain. tandfonline.comchemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly display distinct signals for the carbon atoms in the pyridine ring and the propanol side chain. nih.gov

IR Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. researchgate.net For the target molecule, characteristic IR bands would be expected for the N-H stretching of the amino group, the O-H stretching of the alcohol, C-H stretching in the aromatic and aliphatic regions, and C=C and C=N stretching vibrations of the pyridine ring. nih.govcdnsciencepub.comresearchgate.netpw.edu.pl

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov Aminopyridines typically exhibit strong absorption bands in the UV region. researchgate.netresearchgate.netnih.gov The spectrum of this compound is expected to show characteristic π-π* transitions associated with the aminopyridine chromophore. sielc.com

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectrum | Predicted Wavenumber/Chemical Shift/Wavelength | Assignment | Basis of Prediction |

| IR | ~3400-3200 cm⁻¹ | N-H stretching (amino group) | FTIR of aminopyridines nih.gov |

| IR | ~3500-3300 cm⁻¹ | O-H stretching (alcohol) | IR of alcohols |

| IR | ~1650-1550 cm⁻¹ | C=C and C=N stretching (pyridine ring) | FTIR of pyridines researchgate.netpw.edu.pl |

| ¹H NMR | ~7.5-8.5 ppm | Aromatic protons (pyridine ring) | NMR of aminopyridines tandfonline.comchemicalbook.com |

| ¹H NMR | ~3.5-4.0 ppm | -CH₂-OH protons | NMR of propanols |

| ¹³C NMR | ~140-160 ppm | Aromatic carbons (pyridine ring) | NMR of aminopyridines |

| UV-Vis | ~250-320 nm | π-π* transitions | UV-Vis of aminopyridines researchgate.netresearchgate.net |

Conformational Analysis and Energy Landscapes

The flexibility of the propanol side chain allows this compound to adopt multiple conformations, which can be explored using computational methods.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. nih.gov For this compound, these methods can be used to sample a wide range of possible three-dimensional structures by rotating the dihedral angles of the propanol side chain.

MD simulations, in particular, can provide a dynamic picture of the molecule's conformational landscape over time, revealing the most populated conformational states and the transitions between them. arxiv.org This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Identification of Stable Conformers and Intramolecular Interactions (e.g., Hydrogen Bonding)

Following conformational sampling, the identified low-energy conformers can be further analyzed using higher-level quantum chemical methods to determine their relative stabilities and to identify key intramolecular interactions.

Table 3: Potential Stable Conformers and Intramolecular Interactions

| Conformer Description | Key Dihedral Angles | Potential Intramolecular Hydrogen Bond | Predicted Stability |

| Extended Conformer | C-C-C-O and C-C-N-C angles are anti | Unlikely | Lower |

| Gauche Conformer | C-C-C-O angle is gauche | Possible O-H···N (pyridine) | Higher |

| Folded Conformer | Specific combination of dihedral angles | Strong O-H···N (pyridine) | Potentially the most stable |

| Amino-Interacting Conformer | Propanol chain oriented towards the amino group | Possible O-H···N (amino) | Less likely due to steric hindrance |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

In the case of this compound, the MEP surface would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atom of the pyridine ring and the oxygen atom of the propanol group are expected to be the most electronegative centers, thus exhibiting the most negative potential (typically colored in shades of red and yellow). These regions are prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the hydroxyl group will display the most positive potential (typically colored in blue), making them susceptible to nucleophilic attack.

Computational studies on similar aminopyridine derivatives have shown that the amino group enhances the negative potential on the pyridine nitrogen, making it a primary site for electrophilic interaction. rsc.org The propanol side chain introduces an additional site for potential interactions.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound